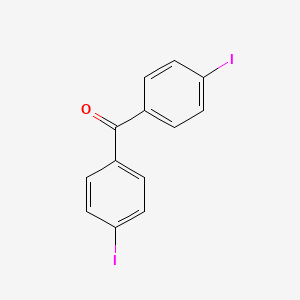

4,4'-Diiodobenzophenone

Übersicht

Beschreibung

4,4’-Diiodobenzophenone is a chemical compound that is related to benzophenones . It is an organic compound containing a ketone attached to two phenyl groups .

Synthesis Analysis

4,4’-Diiodobenzophenone can be synthesized from chloral and iodobenzene . Another method involves the cross-coupling of 4,4’-diiodobenzophenone with terminal arylethynes in the presence of a complex Pd catalyst .Molecular Structure Analysis

4,4’-Diiodobenzophenone crystallizes in the orthorhombic space group Ccc 2 . The structure has been determined by a combination of Patterson and direct methods with Mo Kα diffractometer data and refined by full-matrix least squares .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4’-Diiodobenzophenone: is widely used as a building block in organic synthesis. Its iodo groups make it highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Photochemistry

This compound exhibits interesting photochemical properties, particularly in its phosphorescence emission spectra. Studies have shown that 4,4’-Diiodobenzophenone can be used to investigate the photophysical behavior of related benzophenones. Its ability to emit light upon excitation makes it valuable in the study of photochemical processes and the development of photonic materials .

Crystallography

4,4’-Diiodobenzophenone: has been extensively studied in crystallography due to its unique structural properties. It crystallizes in the orthorhombic space group, and its structure has been determined using X-ray diffraction methods. This makes it a useful model compound for understanding the crystallographic behavior of similar organic molecules .

Material Science

In material science, 4,4’-Diiodobenzophenone is used as a precursor for the synthesis of novel polymers and advanced materials. Its ability to undergo various chemical modifications allows researchers to design materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, coatings, and nanotechnology .

Medicinal Chemistry

The compound’s reactivity and structural features make it a valuable intermediate in medicinal chemistry. It is used in the synthesis of bioactive molecules and potential drug candidates. Researchers exploit its iodo groups to introduce various functional groups, tailoring the biological activity of the resulting compounds for therapeutic applications .

Environmental Chemistry

4,4’-Diiodobenzophenone: is also studied in environmental chemistry for its potential role in pollutant degradation. Its reactivity can be harnessed to develop catalysts for breaking down harmful organic pollutants in water and soil. This application is crucial for developing sustainable methods to address environmental contamination .

I hope this detailed analysis helps you understand the diverse scientific research applications of bis(4-iodophenyl)methanone. If you have any more questions or need further information, feel free to ask!

Sigma-Aldrich SpringerLink Academia.edu Russian Chemical Bulletin Ambeed Journal of Chemical Crystallography

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound can be synthesized by cross-coupling of 4,4’-diiodobenzophenone with terminal arylethynes in the presence of a complex pd catalyst .

Biochemical Pathways

The specific biochemical pathways affected by bis(4-iodophenyl)methanone are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of bis(4-iodophenyl)methanone is currently unknown . Future studies should consider these factors to provide a comprehensive understanding of the compound’s mechanism of action.

Eigenschaften

IUPAC Name |

bis(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHPJJBHNBGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292937 | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5630-56-8 | |

| Record name | Bis(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)